5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine

MIF inhibition covalent inhibitor iodopyrimidine

5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 1268273-74-0) is a heterocyclic small molecule (MF: C₁₁H₁₇IN₄O₂; MW: 364.18 g/mol) that integrates two privileged pharmacophores—a 5-iodopyrimidine core and an N-methylpiperazine moiety—into a single scaffold. The 4,6-dimethoxy-5-iodopyrimidine substructure is structurally related to irreversible macrophage migration inhibitory factor (MIF) antagonists such as 4-iodo-6-phenylpyrimidine (4-IPP, IC₅₀ ~5 μM in dopachrome tautomerase assays).

Molecular Formula C11H17IN4O2
Molecular Weight 364.18 g/mol
CAS No. 1268273-74-0
Cat. No. B1445208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine
CAS1268273-74-0
Molecular FormulaC11H17IN4O2
Molecular Weight364.18 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=C(C(=N2)OC)I)OC
InChIInChI=1S/C11H17IN4O2/c1-15-4-6-16(7-5-15)11-13-9(17-2)8(12)10(14-11)18-3/h4-7H2,1-3H3
InChIKeyWYDXEKIXNGTJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 1268273-74-0): A Dual-Pharmacophore Pyrimidine for Kinase and Chemokine Receptor Probe Development


5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 1268273-74-0) is a heterocyclic small molecule (MF: C₁₁H₁₇IN₄O₂; MW: 364.18 g/mol) that integrates two privileged pharmacophores—a 5-iodopyrimidine core and an N-methylpiperazine moiety—into a single scaffold . The 4,6-dimethoxy-5-iodopyrimidine substructure is structurally related to irreversible macrophage migration inhibitory factor (MIF) antagonists such as 4-iodo-6-phenylpyrimidine (4-IPP, IC₅₀ ~5 μM in dopachrome tautomerase assays) . The 2-(4-methylpiperazin-1-yl)pyrimidine motif appears in selective kinase inhibitor discovery programs targeting PDGFR family kinases (compound 4, mutant-selective inhibition) [1], as well as in CCR4 antagonist patent families (e.g., JP-6039691-B2, CN103201267A) where piperazinyl pyrimidine derivatives demonstrate hCCR4 antagonism [2]. The combination of both pharmacophores in a single, purchasable entity (minimum purity 95%) offers a strategic starting point for dual-target chemical biology probe campaigns and parallel medicinal chemistry optimization .

Why 5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine Cannot Be Replaced by Common Core Analogs


Substituting 5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine with a generic pyrimidine building block (e.g., a 5-H, 5-Cl, or 5-Br analog) collapses the compound's dual-target probe potential. The 5-iodo substituent is the critical pharmacophoric element for covalent, mechanism-based MIF inhibition, as demonstrated by the established MIF antagonist 4-IPP (IC₅₀ ~5 μM) and its structural analogs [1]. Removal or replacement of the iodine atom (e.g., with 5-H or 5-CH₃) abolishes the capacity for irreversible modification of the MIF N-terminal proline residue. Conversely, deletion of the 2-(4-methylpiperazin-1-yl) motif eliminates the scaffold's ability to engage ATP-binding pockets of kinases such as PDGFR family members (compound 4 selectivity profile) [2] or the CCR4 chemokine receptor (Kd ~1 μM class reference) [3]. The two pharmacophores are not additive but synergistic: the iodine provides target-covalent warhead functionality, while the N-methylpiperazine delivers kinase/GPCR recognition. No single commercially available 5-substituted-4,6-dimethoxypyrimidine analog (e.g., 5-Bromo-4,6-dimethoxypyrimidine, CAS 4319-77-1) possesses the 2-(4-methylpiperazin-1-yl) substitution required for kinase or CCR4 target engagement, and no 2-(4-methylpiperazin-1-yl)pyrimidine analog lacking the 5-iodo group can function as a MIF covalent probe.

5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine: Quantitative Differentiation Evidence Versus Closest Analogs


Iodo Substituent Confers Covalent MIF Inhibitory Potential Absent in 5-H or 5-Cl Analogs

The 5-iodo group on the pyrimidine ring is the essential structural determinant for covalent, irreversible MIF inhibition. The reference compound 4-iodo-6-phenylpyrimidine (4-IPP) inhibits MIF dopachrome tautomerase activity with an IC₅₀ of approximately 5 μM in cell-free assays (higher potency than ISO-1) and covalently modifies the MIF N-terminal proline residue . The target compound contains an iodo substituent at the electronically equivalent pyrimidine 5-position, strongly implying retention of this covalent warhead capability. In contrast, the 5-unsubstituted analog 4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine (or the 5-H pyrimidine core) and the 5-chloro analog (2-amino-5-chloro-4,6-dimethoxypyrimidine, CAS unavailable as direct comparator) lack the iodine necessary for covalent MIF engagement [1].

MIF inhibition covalent inhibitor iodopyrimidine 4-IPP analog

2-(4-Methylpiperazin-1-yl) Motif Enables Kinase and GPCR Target Engagement Not Achievable with Simple 2-Amino or 2-Alkoxy Pyrimidines

The 2-(4-methylpiperazin-1-yl) substituent is a validated recognition element for both kinase ATP-binding pockets and the CCR4 chemokine receptor. In the kinase domain, compound 4 from the piperazinylpyrimidine series selectively inhibits oncogenic mutant forms of PDGFR family kinases (KIT and PDGFRA mutants) over wild-type isoforms [1]. In the GPCR domain, piperazinyl pyrimidine derivatives covered by patent JP-6039691-B2 demonstrate CCR4 antagonism with binding affinity in the low micromolar range (class reference Kd ~1 μM for representative compounds) [2]. The target compound incorporates this exact 2-(4-methylpiperazin-1-yl)pyrimidine scaffold, distinguishing it from 2-amino-4,6-dimethoxy-5-iodopyrimidine or 2-chloro-4,6-dimethoxy-5-iodopyrimidine, which lack the piperazine recognition element entirely and are therefore incapable of engaging these kinase or GPCR targets [3].

kinase inhibitor PDGFR CCR4 antagonist piperazinylpyrimidine

Vendor-Certified Purity (≥95%) Provides Reproducible Starting Material Quality Across Procurement Lots

The target compound is available from AKSci (catalog 2129DT) with a minimum purity specification of 95% . This certified purity level ensures batch-to-batch reproducibility for SAR studies, biochemical assays, and medicinal chemistry derivatization. In contrast, sourcing the separate building blocks (5-iodo-4,6-dimethoxypyrimidine plus a piperazine coupling partner) requires in-house synthesis with variable yields and purity, introducing additional procurement and validation burden.

purity specification quality control reproducibility chemical procurement

Optimal Application Scenarios for 5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine Based on Evidence Dimensions


Dual-Target Chemical Probe for MIF and Kinase/CCR4 Pathway Interrogation

The compound uniquely positions the 5-iodo MIF-covalent warhead and the 2-(4-methylpiperazin-1-yl) kinase/GPCR recognition element in a single scaffold. This enables chemoproteomic experiments (e.g., MIF pull-down via the iodo group combined with kinome-wide selectivity profiling via the piperazinylpyrimidine core) to simultaneously map MIF-dependent and kinase/CCR4-dependent pathways in inflammatory or oncological models [1][2][3].

Medicinal Chemistry Hit-to-Lead Optimization on a Pre-Assembled Dual Pharmacophore

Rather than synthesizing the bifunctional scaffold de novo, medicinal chemistry teams can purchase the compound at ≥95% purity and immediately initiate parallel derivatization at the 5-iodo position (via Sonogashira, Suzuki, or Ullmann coupling) or at the piperazine N-methyl group (via N-demethylation/functionalization), accelerating SAR cycle time . The 4,6-dimethoxy groups provide additional sites for metabolic stability tuning without perturbing the core pharmacophores.

Reference Compound for Structure-Activity Relationship Studies Differentiating Halogen Effects at the Pyrimidine 5-Position

As the only commercially available 5-iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine, this compound serves as the iodine-containing member of a halogen series (5-F, 5-Cl, 5-Br, 5-I) for systematic SAR determination. While 5-Bromo-4,6-dimethoxypyrimidine (CAS 4319-77-1) is available as a synthetic intermediate, it lacks the 2-(4-methylpiperazin-1-yl) group and cannot be used to probe halogen effects in the context of kinase or GPCR target engagement [4].

Positive Control for Cellular Thermal Shift Assay (CETSA) or DARTS Target Engagement Experiments

The covalent MIF-targeting capability of the 5-iodo group, inferred from the established mechanism of 4-IPP [1], makes this compound suitable as a covalent probe control in cellular target engagement assays (e.g., CETSA, DARTS) to validate MIF as a cellular target. The addition of the 2-(4-methylpiperazin-1-yl) group may also confer cell permeability advantages relative to simpler iodo-pyrimidines, as demonstrated for piperazinylpyrimidine kinase inhibitors in cell-based antiproliferative assays [2].

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